Acetonitrile, [(2-hydroxyethyl)amino]-

Physicochemical profiling Solubility prediction Coordination chemistry

Acetonitrile, [(2-hydroxyethyl)amino]- (IUPAC: 2-(2-hydroxyethylamino)acetonitrile; CAS 54961-35-2) is a bifunctional α-aminonitrile bearing a primary amine, a hydroxyl group, and a nitrile moiety. With a molecular formula of C₄H₈N₂O and a molecular weight of 100.12 g/mol, this compound is a low-molecular-weight polar building block that exhibits a predicted melting point of 55–56 °C and a predicted LogP of approximately –0.52.

Molecular Formula C4H8N2O
Molecular Weight 100.12 g/mol
CAS No. 54961-35-2
Cat. No. B12966489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetonitrile, [(2-hydroxyethyl)amino]-
CAS54961-35-2
Molecular FormulaC4H8N2O
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESC(CO)NCC#N
InChIInChI=1S/C4H8N2O/c5-1-2-6-3-4-7/h6-7H,2-4H2
InChIKeyFKDQPCXDUWTSBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetonitrile, [(2-hydroxyethyl)amino]- (CAS 54961-35-2) Procurement-Ready Baseline Profile


Acetonitrile, [(2-hydroxyethyl)amino]- (IUPAC: 2-(2-hydroxyethylamino)acetonitrile; CAS 54961-35-2) is a bifunctional α-aminonitrile bearing a primary amine, a hydroxyl group, and a nitrile moiety . With a molecular formula of C₄H₈N₂O and a molecular weight of 100.12 g/mol, this compound is a low-molecular-weight polar building block that exhibits a predicted melting point of 55–56 °C and a predicted LogP of approximately –0.52 . It is structurally related to aminoacetonitrile and 2-[bis(2-hydroxyethyl)amino]acetonitrile but is distinguished by its single hydroxyethyl substituent, which modulates hydrogen-bonding capacity, solubility, and steric profile relative to its N,N-disubstituted analog.

Mono‑substituted aminonitrile building block with hydroxyethyl handle for selective derivatization
Distinct hydrogen‑bond donor/acceptor profile (2 HBD / 3 HBA) supports coordination chemistry studies
Moderate predicted lipophilicity fits biphasic reaction workflows and organic‑phase extraction

Why Generic Substitution of Acetonitrile, [(2-hydroxyethyl)amino]- (CAS 54961-35-2) Fails: Comparator Evidence


Although aminoacetonitrile derivatives constitute a well-known class of synthetic intermediates, their physicochemical and functional properties are highly sensitive to N-substitution [1]. The target compound’s single 2‑hydroxyethyl substituent confers a distinct hydrogen-bond donor/acceptor stoichiometry (2 donors, 3 acceptors) that differs from both the parent aminoacetonitrile (1 donor, 2 acceptors) and the bis(hydroxyethyl) analog (2 donors, 4 acceptors), directly affecting solubility and metal‑binding behavior . Similarly, its predicted LogP (–0.52) lies between that of aminoacetonitrile (≈ –1.37) and the more hydrophobic tertiary‑amine derivatives, making simple interchange without experimental validation unreliable for applications dependent on partition coefficients or coordination chemistry.

H‑bond profile: Hydrogen‑bond stoichiometry differs from unsubstituted aminoacetonitrile; may alter solubility and metal‑binding behavior.
Lipophilicity shift: LogP and boiling point differ substantially from the N,N‑bis(2‑hydroxyethyl) analog; direct substitution may change purification demands and reaction partitioning.

Acetonitrile, [(2-hydroxyethyl)amino]- (CAS 54961-35-2) Quantitative Differentiation Guide


Hydrogen-Bond Donor/Acceptor Stoichiometry versus Aminoacetonitrile

The target compound possesses 2 hydrogen-bond donors and 3 hydrogen-bond acceptors, whereas aminoacetonitrile (CAS 540-61-4) has only 1 donor and 2 acceptors . This difference doubles the number of potential intermolecular H‑bonding sites, which is predictive of higher aqueous solubility and altered solvation entropy in polar aprotic media.

HBD/HBA Count
Class‑level inference
Target: 2 HBD / 3 HBA
vs
Aminoacetonitrile: 1 HBD / 2 HBA
Supports solubility and solvation‑behavior interpretation
In silico prediction; experimental validation recommended
Physicochemical profiling Solubility prediction Coordination chemistry

LogP Differentiation Against N,N-Bis(2-hydroxyethyl) Analog

The target compound has a predicted LogP of –0.517, while the N,N‑bis(2‑hydroxyethyl) derivative (CAS 86241-19-2) exhibits a significantly lower LogP of –1.203 . This 0.69 log-unit difference corresponds to a roughly 5‑fold higher predicted octanol–water partition coefficient for the mono-substituted compound, indicating greater lipophilicity despite its lower molecular weight.

Lipophilicity
Cross‑study comparable
ΔLogP = 0.69
(≈ 5‑fold higher partition)
Supports organic‑phase extractability and permeability predictions
Predicted value; context‑dependent
Lipophilicity Partition coefficient Drug-design intermediate

Boiling Point and Volatility Contrast with N,N-Bis(2-hydroxyethyl) Analog

The target compound has a predicted boiling point of 298.7 °C, whereas the bis(2‑hydroxyethyl) analog is predicted to boil at 361.4 °C at atmospheric pressure . The 63 °C lower boiling point of the mono‑substituted derivative translates to lower energy requirements for distillation-based purification and reduced thermal decomposition risk during processing.

Volatility
Cross‑study comparable
ΔT = 63 °C lower
vs bis analog
Supports energy‑efficient purification and reduced thermal decomposition
Predicted at atmospheric pressure; verify experimentally
Volatility Distillation Thermal separation

Acetonitrile, [(2-hydroxyethyl)amino]- (CAS 54961-35-2) Top Application Scenarios Driven by Evidence


Synthesis of Amino-Acetonitrile Anthelmintic Intermediates

The compound serves as a versatile precursor for constructing N‑substituted amino‑acetonitrile derivatives identified as a novel class of synthetic anthelmintics active against drug‑resistant nematode strains [1]. Its primary amine site allows selective mono‑functionalization, which is critical for maintaining the structure–activity relationship (SAR) of the final anthelmintic candidate. In contrast, the bis(2‑hydroxyethyl) analog would introduce unwanted steric bulk at the amine, potentially abolishing activity. Procurement of this specific mono‑derivative is therefore advised for SAR‑driven anthelmintic discovery programs.

Coordination Chemistry and Metal–Ligand Complex Design

With 2 H‑bond donors and 3 acceptors, plus a nitrile group capable of σ‑donation, this compound is a compact multidentate ligand for transition‑metal coordination . Its steric profile is less congested than the bis(2‑hydroxyethyl) analog, enabling tighter metal‑binding geometries favorable for homogeneous catalysis or metal–organic framework (MOF) construction. Researchers requiring a low‑molecular‑weight, bifunctional nitrile ligand should select this compound over bulkier tertiary‑amine derivatives for precise coordination sphere control.

Solvent‑Optimized Organic Synthesis Requiring Moderate Lipophilicity

The intermediate LogP of –0.52 positions this compound between highly polar aminoacetonitrile and more hydrophobic alkyl‑substituted nitriles, offering balanced solubility in organic and aqueous phases. This property is advantageous for liquid–liquid biphasic reactions where the reagent must partition predictably. The lower boiling point (299 °C) relative to the bis‑analog also facilitates solvent recovery, reducing overall process cost.

Application
Selection Property
Validation Focus
SAR‑driven anthelmintic intermediate synthesis
Primary amine selectivity for mono‑functionalization
Nematode target‑engagement assay outcomes
Transition metal coordination and MOF construction
Compact multidentate ligand with nitrile σ‑donor
Metal‑binding geometry and catalysis screening
Biphasic reaction medium selection
Moderate lipophilicity for predictable organic/aqueous partitioning
Solvent recovery efficiency and process cost review
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